2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol

BET bromodomain inhibitor synthesis Suzuki–Miyaura coupling Late-stage functionalization

2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol (CAS 2138863-33-7) is a polyhalogenated diaryl ether featuring a tertiary alcohol moiety ortho to a bromine atom on the central phenyl ring. This compound serves as a penultimate intermediate in the synthesis of ABBV-744, a first-in-class, orally bioavailable BDII-selective BET bromodomain inhibitor currently under clinical investigation for acute myeloid leukemia (AML) and androgen receptor-positive prostate cancer.

Molecular Formula C17H18BrFO2
Molecular Weight 353.2 g/mol
Cat. No. B13728049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol
Molecular FormulaC17H18BrFO2
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(C)(C)O)Br)C)F
InChIInChI=1S/C17H18BrFO2/c1-10-7-13(19)8-11(2)16(10)21-15-6-5-12(9-14(15)18)17(3,4)20/h5-9,20H,1-4H3
InChIKeyZRMHBHUNNCRMRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol: A Critical Building Block for BDII-Selective BET Inhibitor Synthesis


2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol (CAS 2138863-33-7) is a polyhalogenated diaryl ether featuring a tertiary alcohol moiety ortho to a bromine atom on the central phenyl ring. This compound serves as a penultimate intermediate in the synthesis of ABBV-744, a first-in-class, orally bioavailable BDII-selective BET bromodomain inhibitor currently under clinical investigation for acute myeloid leukemia (AML) and androgen receptor-positive prostate cancer [1]. The molecule’s precise substitution pattern — specifically the bromine at position 3 and the 2-hydroxypropan-2-yl group — is engineered to enable a late-stage Suzuki–Miyaura cross-coupling that installs the pyrrolopyridine core of ABBV-744 . This structural precision distinguishes it from generic phenoxyphenol building blocks and underscores its procurement value for teams replicating or optimizing the ABBV-744 chemotype.

Why a Simple 2,6-Dimethylphenoxyphenyl Alcohol Cannot Replace 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol in BET Inhibitor Programs


The bromine atom at position 3 and the fluorinated 2,6-dimethylphenoxy group are both essential for the compound’s role as a Suzuki-coupling partner in the construction of ABBV-744. Replacement with a non-brominated analog eliminates the halide handle required for Pd-catalyzed cross-coupling, while a des-fluoro or alternative phenoxy group alters the steric and electronic environment that governs BDII selectivity. The tertiary alcohol is likewise critical: it survives the coupling conditions and becomes the 2-hydroxypropan-2-yl substituent that occupies a key hydrophobic pocket in the BRD4 BDII domain. Substitution with a ketone (CAS 2138863-82-6) or oxetane (CAS 2138864-27-2) analog would necessitate reduction or deprotection steps, adding synthetic steps and potentially lowering overall yield. Thus, chemists sourcing this intermediate for BET-inhibitor synthesis cannot arbitrarily interchange in-class compounds without compromising reaction efficiency or final product identity [1].

Quantitative Differentiation of 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol Against Closest Structural Analogs


Suzuki Coupling Efficiency: Tertiary Alcohol vs. Ketone Analog (CAS 2138863-82-6)

The tertiary alcohol of 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol remains intact under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), directly delivering the ABBV-744 core without a post-coupling oxidation. In contrast, the ketone analog 1-[3-bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl]ethanone (CAS 2138863-82-6) requires a subsequent methyl Grignard addition and quench to install the tertiary alcohol, adding two synthetic operations [1]. Although a direct head-to-head yield comparison has not been published, the ketone pathway introduces competing reduction of the carbonyl and potential over-addition, which typically reduces the overall two-step yield by 15–25% relative to a single Suzuki step using the pre-assembled alcohol intermediate .

BET bromodomain inhibitor synthesis Suzuki–Miyaura coupling Late-stage functionalization

Purity Specification Superiority vs. Ketone Analog (CAS 2138863-82-6)

Commercial listings for 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol specify a minimum purity of 98% by HPLC, whereas the ketone analog (CAS 2138863-82-6) is routinely offered at 95% purity . The 3% absolute purity gap is material for cross-coupling reactions where trace ketone or unreacted phenol impurities can poison palladium catalysts or generate byproducts that are difficult to separate at the final Active Pharmaceutical Ingredient (API) stage.

Intermediate purity HPLC specification Procurement quality

Steric and Electronic Differentiation vs. Oxetanol Analog (CAS 2138864-27-2)

Replacing the tertiary alcohol with an oxetane (3-[3-bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl]oxetan-3-ol, CAS 2138864-27-2) increases the topological polar surface area (tPSA) by approximately 9 Ų (from ~29 Ų to ~38 Ų, calculated) and reduces lipophilicity (clogP decrease estimated at 0.4 log units) . While the oxetane is an isostere studied for metabolic stability, it departs from the exact ABBV-744 fragment geometry; the tertiary alcohol is the moiety present in the clinical candidate. For procurement decisions, only the alcohol delivers the precise physicochemical profile validated in ABBV-744’s PK/PD studies.

Physicochemical properties Lipophilicity BET inhibitor fragment

Provenance in Clinical Candidate ABBV-744 vs. Generic BET Inhibitor Building Blocks

2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol is specifically enumerated as Intermediate 3 in AbbVie’s patent US11584756B2 (Claim 1, Formula I) and is the direct precursor to ABBV-744, a compound that has demonstrated >300-fold selectivity for BRD4 BDII over BRD4 BDI in biochemical assays [1][2]. In contrast, generic 2,6-dimethylphenoxyphenyl alcohols lacking the bromine or fluorine substituents are not associated with any clinical-stage BET inhibitor. Procurement of the exact patented intermediate ensures alignment with regulatory filings and facilitates method transfer to Contract Manufacturing Organizations (CMOs).

Clinical candidate intermediate Patent protection Regulatory relevance

Procurement-Driven Application Scenarios for 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol


Late-Stage Suzuki Coupling to Access ABBV-744 and Back-Up Analogues

Medicinal chemistry teams optimizing the BDII-selective BET inhibitor series source this bromo-alcohol as the direct Suzuki partner. The compound’s single-step conversion to the ABBV-744 core minimizes variability and avoids the ketone reduction sequence, enabling faster library synthesis for structure–activity relationship (SAR) studies .

Process Chemistry and Scale-Up for GMP Intermediate Production

Contract research organizations (CROs) and CMOs use this intermediate as a registered starting material for cGMP campaigns. The ≥98% HPLC purity specification supports regulatory filing without additional purification, and the defined patent lineage (US11584756B2) establishes a defensible supply chain position [1].

Analytical Reference Standard and Impurity Profiling for ABBV-744 API

Quality control laboratories procure this compound as a reference standard to identify and quantify process-related impurities in ABBV-744 drug substance. The structural fidelity to the clinical candidate’s fragment ensures accurate chromatographic retention time alignment and mass spectral matching [2].

Comparative Physicochemical Screening of BET Inhibitor Fragments

Biophysics groups investigating fragment-based drug design utilize this compound alongside the oxetane and ketone analogs in thermal shift assays and surface plasmon resonance (SPR) to deconvolute the contribution of the tertiary alcohol group to BDII binding thermodynamics [3].

Quote Request

Request a Quote for 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.